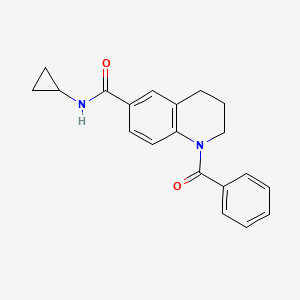
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ or BTQ-7, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.
Mecanismo De Acción
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 acts as a selective sigma-1 receptor agonist, meaning it activates these receptors. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in modulating calcium signaling and protein folding. Activation of sigma-1 receptors by 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have a variety of effects on cellular function, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can have a variety of effects on biochemical and physiological processes. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 is its selectivity for sigma-1 receptors, which allows for more precise investigation of the role of these receptors in physiological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to sigma-1 receptors.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and chronic pain. Additionally, further investigation into the mechanism of action of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 and its effects on cellular function could provide insights into the role of sigma-1 receptors in these processes. Finally, the development of more selective sigma-1 receptor agonists could provide new tools for investigating the function of these receptors in health and disease.
Métodos De Síntesis
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can be synthesized through a multi-step process starting with commercially available cyclohexanone. The synthesis involves the formation of a tetrahydroquinoline ring followed by the introduction of a benzoyl group and a cyclopropyl group. The final step involves the formation of the carboxamide group. The synthesis of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to sigma-1 receptors, which are involved in a variety of physiological processes including pain, cognition, and mood regulation. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been used in studies to investigate the role of sigma-1 receptors in these processes.
Propiedades
IUPAC Name |
1-benzoyl-N-cyclopropyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)16-8-11-18-15(13-16)7-4-12-22(18)20(24)14-5-2-1-3-6-14/h1-3,5-6,8,11,13,17H,4,7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWESRVHKRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)